

An In-Depth Technical Guide to the Fundamental Properties of **trans-beta-Methylstyrene**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-beta-Methylstyrene*

Cat. No.: B116673

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-beta-Methylstyrene, systematically known as [(E)-prop-1-enyl]benzene, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer chemistry.^[1] Its structure, featuring a phenyl group conjugated with a propenyl moiety, imparts a unique combination of reactivity and stereochemical properties. This guide provides a comprehensive overview of the fundamental properties of **trans-beta-methylstyrene**, detailed experimental protocols for its key reactions, and visualizations of relevant chemical pathways to support its application in research and development.

Core Properties

The fundamental chemical and physical properties of **trans-beta-methylstyrene** are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

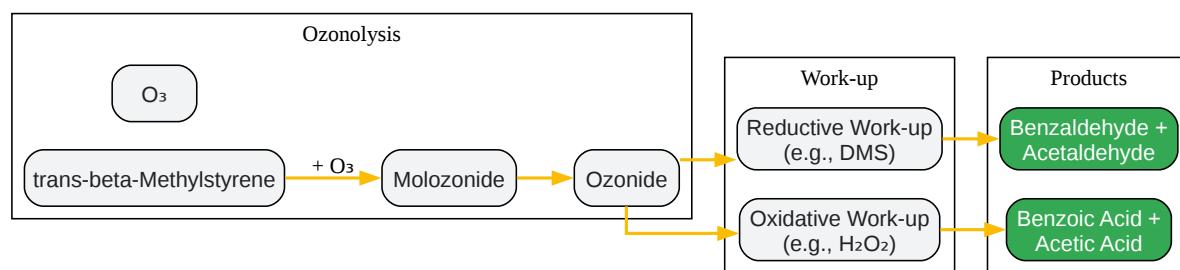
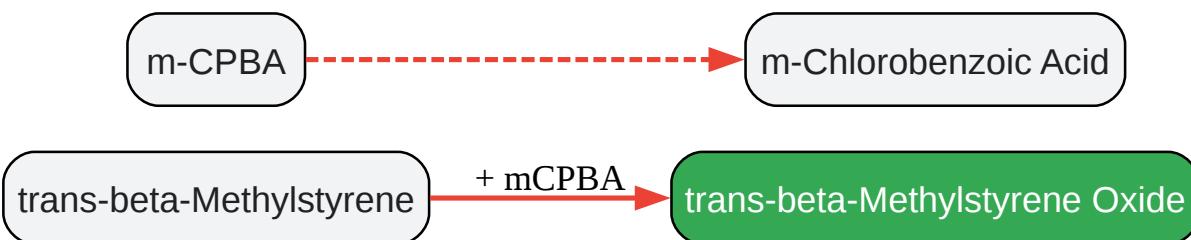
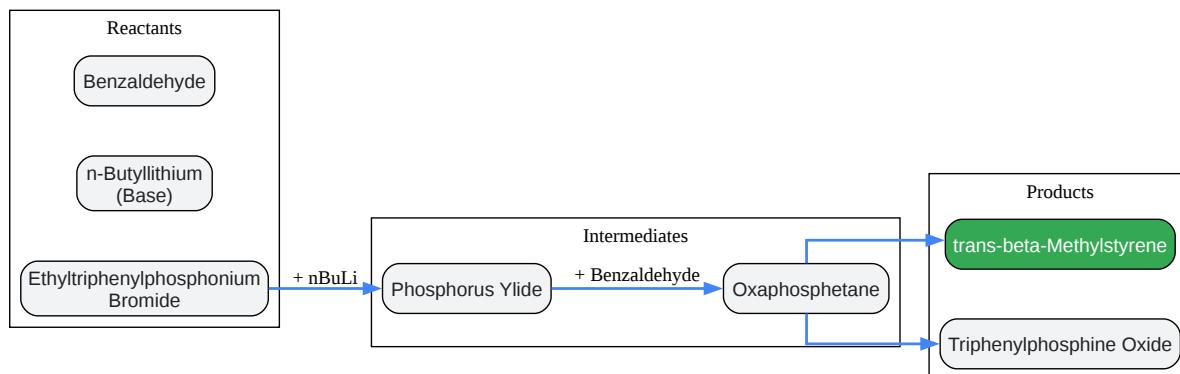
Chemical and Physical Data

Property	Value	References
IUPAC Name	[(E)-prop-1-enyl]benzene	[1] [2]
Synonyms	trans-1-Phenyl-1-propene, (E)-1-Phenylpropene, trans- Propenylbenzene	[3] [4]
CAS Number	873-66-5	[3] [4]
Molecular Formula	C ₉ H ₁₀	[1] [4]
Molecular Weight	118.18 g/mol	[1] [3] [4]
Appearance	Colorless to light yellow liquid	[1] [2]
Boiling Point	175-177 °C	[2] [3]
Melting Point	-29 °C to -27.3 °C	[2] [5]
Density	0.911 g/mL at 25 °C	[3] [6]
Refractive Index (n ₂₀ /D)	1.550	[3] [6]
Flash Point	52 °C	[1] [2]
Solubility	Soluble in acetone, benzene, ether, and ethanol. Very poor solubility in water (0.014 g/100ml at 25 °C).	[1] [2] [5]

Spectroscopic Data

Technique	Key Features
¹ H NMR	Data available in spectral databases. [2] [7]
¹³ C NMR	Data available in spectral databases.
Infrared (IR)	The NIST WebBook provides its gas-phase IR spectrum. [8] [9]
Mass Spectrometry (MS)	The NIST WebBook and PubChem provide mass spectral data. [2] [8] [9]

Synthesis Protocols




trans-beta-Methylstyrene can be synthesized through various methods. Below are detailed protocols for two common synthetic routes.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes. For **trans-beta-methylstyrene**, this involves the reaction of benzaldehyde with a phosphorus ylide derived from ethyltriphenylphosphonium bromide.

Experimental Protocol:

- Ylide Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
- Add a strong base, such as n-butyllithium, dropwise to the suspension while stirring. The formation of the ylide is indicated by a color change.
- Reaction with Benzaldehyde: To the ylide solution, add a solution of benzaldehyde in anhydrous THF dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure **trans-beta-methylstyrene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. ijcrt.org [ijcrt.org]
- 6. leah4sci.com [leah4sci.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Fundamental Properties of trans-beta-Methylstyrene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116673#trans-beta-methylstyrene-fundamental-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com